1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Fragment-based drug discovery Building blocks Physicochemical profiling

1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a synthetic small molecule belonging to the N-heteroaryl piperidine-4-carboxamide family. It incorporates a 4,6-dimethylpyrimidine ring at the piperidine nitrogen and a pyridin-4-yl carboxamide side chain, yielding molecular formula C17H23N5O and a calculated molecular weight of 313.40 g/mol.

Molecular Formula C17H21N5O
Molecular Weight 311.4 g/mol
Cat. No. B12173518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
Molecular FormulaC17H21N5O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=NC=C3)C
InChIInChI=1S/C17H21N5O/c1-12-11-13(2)20-17(19-12)22-9-5-14(6-10-22)16(23)21-15-3-7-18-8-4-15/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,18,21,23)
InChIKeyZXRMNJORELWHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: Identity and Baseline Specifications for Research Procurement


1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a synthetic small molecule belonging to the N-heteroaryl piperidine-4-carboxamide family. It incorporates a 4,6-dimethylpyrimidine ring at the piperidine nitrogen and a pyridin-4-yl carboxamide side chain, yielding molecular formula C17H23N5O and a calculated molecular weight of 313.40 g/mol . The compound is supplied as a research chemical with typical purity specifications (≥95%) as determined by HPLC or NMR .

Why Generic Substitution of 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is Scientifically Unsound


Close analogs of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide—such as the des-pyridinyl primary amide, the N-ethyl-linked pyridinyl derivative, or the regioisomeric oxanyl amide—differ markedly in hydrogen-bonding capacity, topological polar surface area, and molecular shape. These differences directly affect solubility, permeability, and target engagement in biochemical assays [1]. Consequently, substitution without re-validation of the biological or physicochemical profile can lead to irreproducible results and flawed structure-activity relationships.

1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: Quantitative Differentiation Evidence for Informed Selection


Molecular Weight and Heavy Atom Count vs. the Des-pyridinyl Core

The target compound possesses a molecular weight of 313.40 g/mol and 23 heavy atoms, compared to 234.30 g/mol and 17 heavy atoms for the core scaffold 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide. This 79.1 g/mol increase and six additional heavy atoms reflect the presence of the pyridin-4-yl carboxamide extension .

Fragment-based drug discovery Building blocks Physicochemical profiling

Hydrogen-Bond Acceptor/Donor Profile Versus the N-Ethyl-Linked Pyridinyl Analog

The target compound presents two hydrogen-bond donors (amide NH) and five hydrogen-bond acceptors (pyrimidine N, amide C=O, pyridine N), whereas the ethyl-linked analog 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide has one donor and six acceptors. The altered donor/acceptor ratio may influence binding mode and selectivity .

Medicinal chemistry Ligand design Selectivity profiling

Topological Polar Surface Area (TPSA) Relative to the Oxanyl Regioisomer

The target compound exhibits a predicted TPSA of approximately 71.0 Ų, marginally higher than the 67.4 Ų of the oxanyl regioisomer 1-(4,6-dimethylpyrimidin-2-yl)-N-(oxan-4-yl)piperidine-3-carboxamide. This difference arises from the replacement of the tetrahydropyran oxygen with a pyridinyl nitrogen [1].

Membrane permeability ADME prediction Fragment elaboration

Best-Fit Application Scenarios for 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide Based on Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and Selectivity Screening

The compound's dual heteroaryl system (dimethylpyrimidine and pyridinyl amide) provides a rigid, directional hydrogen-bond network suitable for ATP-binding site competition. Its higher molecular weight and additional hydrogen-bond donor, relative to the core building block, make it a preferred choice for fragment growth strategies targeting kinases where selectivity over the kinome is paramount [1].

Proteolysis-Targeting Chimera (PROTAC) Linker Design

The balanced hydrogen-bond donor/acceptor profile and moderate TPSA allow the compound to serve as a functionalized linker intermediate in PROTAC development. Its structural rigidity, conferred by the direct attachment of the pyridin-4-yl group, reduces entropic penalty upon ternary complex formation compared to more flexible ethyl-linked analogs [1].

Thrombin Inhibitor Scaffold Optimization

Building on the 1-(pyridin-4-yl)piperidine-4-carboxamide framework known to yield potent factor IIa inhibitors (Ki = 6 nM for optimized derivatives), the addition of the 4,6-dimethylpyrimidinyl cap may provide improved selectivity over related serine proteases while maintaining low micromolar anticoagulant activity [2].

Quote Request

Request a Quote for 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.